molecular formula C16H11FN2O4 B11080405 4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B11080405
M. Wt: 314.27 g/mol
InChI Key: HCELFFYCWWCFFU-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorobenzylamino group and a nitro group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The fluorobenzylamino group is introduced through nucleophilic substitution reactions, where a fluorobenzylamine reacts with the nitro-chromen-2-one intermediate.

    Cyclization: The final step involves cyclization to form the chromen-2-one core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is unique due to the specific positioning of the fluorobenzylamino and nitro groups on the chromen-2-one core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11FN2O4

Molecular Weight

314.27 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylamino]-3-nitrochromen-2-one

InChI

InChI=1S/C16H11FN2O4/c17-12-7-3-1-5-10(12)9-18-14-11-6-2-4-8-13(11)23-16(20)15(14)19(21)22/h1-8,18H,9H2

InChI Key

HCELFFYCWWCFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-])F

Origin of Product

United States

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